N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15991794
InChI: InChI=1S/C12H25N/c1-11(2,3)9-12(4,5)13-10-7-6-8-10/h10,13H,6-9H2,1-5H3
SMILES:
Molecular Formula: C12H25N
Molecular Weight: 183.33 g/mol

N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine

CAS No.:

Cat. No.: VC15991794

Molecular Formula: C12H25N

Molecular Weight: 183.33 g/mol

* For research use only. Not for human or veterinary use.

N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine -

Specification

Molecular Formula C12H25N
Molecular Weight 183.33 g/mol
IUPAC Name N-(2,4,4-trimethylpentan-2-yl)cyclobutanamine
Standard InChI InChI=1S/C12H25N/c1-11(2,3)9-12(4,5)13-10-7-6-8-10/h10,13H,6-9H2,1-5H3
Standard InChI Key AFHQOYKHLNUOEW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)CC(C)(C)NC1CCC1

Introduction

Structural Characteristics and Nomenclature

Table 1: Key Structural Descriptors

PropertyValueSource References
IUPAC NameN-(2,4,4-trimethylpentan-2-yl)cyclobutanamine
Molecular FormulaC12H25N\text{C}_{12}\text{H}_{25}\text{N}
SMILESCC(C)(C)CC(C)(C)NC1CCC1
InChI KeyAFHQOYKHLNUOEW-UHFFFAOYSA-N
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1

Spectroscopic Signatures

While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished in open literature, analogous cyclobutane-containing amines exhibit characteristic signals:

  • 1H^1\text{H}-NMR: Cyclobutane protons typically resonate between δ 1.5–2.5 ppm as multiplet clusters due to ring strain and equivalent protons. The tert-butyl groups show sharp singlets near δ 1.2 ppm.

  • IR Spectroscopy: N-H stretching vibrations in secondary amines appear near 3300 cm1^{-1}, though the tertiary amine in this compound may exhibit weaker or absent bands.

Synthesis and Manufacturing

Retrosynthetic Analysis

The molecule can be dissected into two primary components:

  • Cyclobutanamine: A four-membered ring amine.

  • 2,4,4-Trimethylpentan-2-yl Group: A branched alkyl fragment.

Challenges in Synthesis

  • Steric Hindrance: The bulky alkyl group may impede nucleophilic attack during alkylation, necessitating high temperatures or Lewis acid catalysts.

  • Ring Strain: Cyclobutane’s inherent instability requires careful control of reaction conditions to prevent ring-opening side reactions.

Table 2: Hypothetical Synthetic Routes

MethodReagents/ConditionsYield Optimization Strategies
Nucleophilic SubstitutionCyclobutanamine + 2,4,4-trimethylpentan-2-yl bromide, K2 _2CO3_3, DMF, 80°CUse phase-transfer catalysts
Reductive AminationCyclobutanone + 2,4,4-trimethylpentan-2-amine, NaBH4_4, MeOHIn situ imine formation

Physicochemical Properties

Experimental Data

Available data from commercial suppliers indicate:

Table 3: Physicochemical Parameters

PropertyValueSource References
Molecular Weight183.33 g/mol
Purity≥95%
Storage ConditionsCool, dry environment (<25°C)
Hazard ClassificationNon-hazardous (DOT/IATA)

Predicted Properties

Computational models (e.g., EPI Suite) suggest:

  • LogP: ~3.5 (indicating moderate lipophilicity)

  • Water Solubility: <1 mg/L at 25°C

  • Vapor Pressure: ~0.1 mmHg at 25°C (low volatility)

Applications in Scientific Research

Organic Synthesis

The compound’s steric bulk makes it a candidate for:

  • Ligand Design: In transition metal catalysis, bulky amines can stabilize low-coordination-state metals.

  • Chiral Auxiliaries: The branched alkyl chain may induce asymmetry in stereoselective reactions.

Pharmaceutical Intermediates

While no direct biological data exists, structurally similar amines serve as:

  • Kinase Inhibitor Precursors: Modulating solubility and binding affinity.

  • Prodrug Modifications: Enhancing membrane permeability via lipophilic substituents.

Future Research Directions

Unresolved Questions

  • Catalytic Applications: Efficacy in cross-coupling or hydrogenation reactions.

  • Biological Screening: Antibacterial or antifungalscreening given structural analogs’ activities.

Synthetic Innovations

  • Flow Chemistry: Mitigating exothermicity in alkylation steps.

  • Enzymatic Resolution: Producing enantiopure variants for chiral synthesis.

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